molecular formula C15H17NO2 B12906785 N-(3-(Furan-2-yl)propyl)-N-phenylacetamide CAS No. 57696-78-3

N-(3-(Furan-2-yl)propyl)-N-phenylacetamide

Cat. No.: B12906785
CAS No.: 57696-78-3
M. Wt: 243.30 g/mol
InChI Key: ILNRKOSZYAKSOK-UHFFFAOYSA-N
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Description

N-(3-(Furan-2-yl)propyl)-N-phenylacetamide is an organic compound that belongs to the class of amides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propyl chain that is further connected to a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Furan-2-yl)propyl)-N-phenylacetamide typically involves the reaction of 3-(furan-2-yl)propylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-(Furan-2-yl)propylamine+Phenylacetyl chlorideThis compound+HCl\text{3-(Furan-2-yl)propylamine} + \text{Phenylacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(Furan-2-yl)propylamine+Phenylacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Furan-2-yl)propyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-(3-(Furan-2-yl)propyl)-N-phenylamine.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(3-(Furan-2-yl)propyl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(Furan-2-yl)propyl)-N-phenylacetamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Furan-2-yl)propyl)-N-methylacetamide
  • N-(3-(Furan-2-yl)propyl)-N-ethylacetamide
  • N-(3-(Furan-2-yl)propyl)-N-phenylpropionamide

Uniqueness

N-(3-(Furan-2-yl)propyl)-N-phenylacetamide is unique due to the presence of both a furan ring and a phenylacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The furan ring enhances its reactivity and potential for π-π interactions, while the phenylacetamide group provides additional sites for hydrogen bonding and other interactions.

Properties

CAS No.

57696-78-3

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

N-[3-(furan-2-yl)propyl]-N-phenylacetamide

InChI

InChI=1S/C15H17NO2/c1-13(17)16(14-7-3-2-4-8-14)11-5-9-15-10-6-12-18-15/h2-4,6-8,10,12H,5,9,11H2,1H3

InChI Key

ILNRKOSZYAKSOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCCC1=CC=CO1)C2=CC=CC=C2

Origin of Product

United States

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